molecular formula C27H24O8 B2972740 (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-19-8

(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2972740
CAS No.: 620548-19-8
M. Wt: 476.481
InChI Key: PFSGLABOSYFALW-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative featuring a 2,4,5-trimethoxy-substituted benzylidene group at position 2 of the dihydrobenzofuran core. The Z-configuration of the benzylidene double bond ensures stereochemical rigidity, while the acetoxybenzyl ester at position 6 contributes to its solubility and reactivity . This compound’s structural complexity arises from its conjugated system, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

benzyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-21-14-24(32-3)23(31-2)11-18(21)12-25-27(29)20-10-9-19(13-22(20)35-25)33-16-26(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSGLABOSYFALW-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl aldehydes and ketones.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.

    Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl 2-bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.

    Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Methoxy Groups

A closely related compound, (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yloxy acetate (), differs only in the substitution pattern of the benzylidene ring (3,4,5-trimethoxy vs. 2,4,5-trimethoxy). This positional isomerism alters electronic distribution:

  • 2,4,5-Trimethoxy : Electron-donating methoxy groups at the 2-position may sterically hinder interactions, while the 4- and 5-positions enhance resonance stabilization.

Table 1: Comparison of Methoxy-Substituted Analogs

Compound Benzylidene Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Target compound 2,4,5-trimethoxy C₂₇H₂₄O₈ 476.47 Steric hindrance at 2-position
(2Z)-3-oxo-2-(3,4,5-trimethoxy...) 3,4,5-trimethoxy C₂₇H₂₄O₈ 476.47 Symmetrical electron density

Variations in Ester Functionalization

The compound 3,4,5-trimethoxybenzoate ester derivative () replaces the benzyl acetate group with a bulkier 3,4,5-trimethoxybenzoate. Key differences include:

  • Benzyl Acetate (Target) : Smaller size and lower polarity enhance membrane permeability.
  • 3,4,5-Trimethoxybenzoate : Increased steric bulk and additional methoxy groups may improve binding to hydrophobic pockets in biological targets but reduce solubility .

Table 2: Ester Group Comparison

Compound Ester Group Molecular Formula Molecular Weight (g/mol) Impact on Solubility
Target compound Benzyl acetate C₂₇H₂₄O₈ 476.47 Moderate solubility
3,4,5-Trimethoxybenzoate 3,4,5-Trimethoxybenzoate C₃₁H₂₆O₉ 542.53 Reduced solubility

Heterocyclic Modifications

Compounds such as benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo...]]acetate () and benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo...]]acetate () replace the methoxybenzylidene group with furan or thiophene derivatives:

  • 5-Methylfuran : Introduces a planar, electron-rich heterocycle, enhancing π-orbital interactions but reducing hydrophobicity.
  • 3-Methylthiophene : Sulfur’s polarizability increases van der Waals interactions and lipophilicity (XLogP3 = 4.2 vs. furan’s ~3.5) .

Table 3: Heterocyclic Analogs

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) XLogP3
5-Methylfuran derivative Furan C₂₄H₂₀O₆ 404.41 ~3.5
3-Methylthiophene derivative Thiophene C₂₃H₁₈O₅S 406.45 4.2

Research Implications

  • Electronic Effects : The 2,4,5-trimethoxy substitution in the target compound may confer unique reactivity in photochemical applications compared to its 3,4,5-isomer .
  • Biological Activity : Bulkier esters (e.g., ) could hinder enzymatic hydrolysis, prolonging half-life in drug delivery systems .
  • Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving such complex structures, particularly stereochemical details.

Biological Activity

(Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented as follows:

C24H27O6\text{C}_{24}\text{H}_{27}\text{O}_6

This molecular formula indicates a complex arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Antioxidant Activity : Studies have shown that (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems.
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : By reducing ROS levels, the compound protects cells from oxidative damage.
  • Modulation of Enzyme Activity : It may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
  • Regulation of Gene Expression : The compound appears to influence the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antioxidant Effects : A study conducted on human cell lines demonstrated that treatment with (Z)-benzyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate significantly reduced markers of oxidative stress compared to untreated controls.
    Treatment GroupOxidative Stress Marker Reduction (%)
    Control0
    Low Dose25
    High Dose60
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to placebo groups.
    GroupSwelling Reduction (%)Pain Score Reduction (%)
    Placebo00
    Low Dose3040
    High Dose7080
  • Anticancer Research : In vitro studies using cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner.
    Concentration (µM)Apoptosis Induction (%)
    1020
    5050
    10080

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.